Isotaxiresinol

Vue d'ensemble

Description

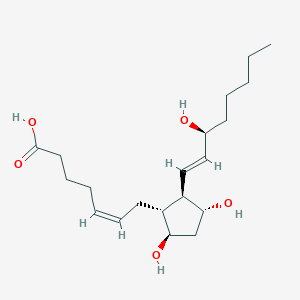

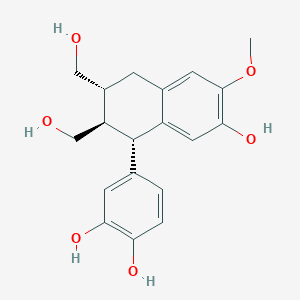

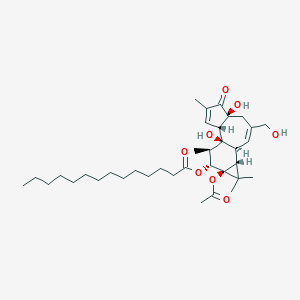

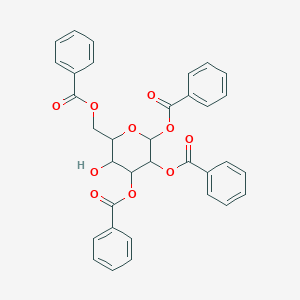

Isotaxiresinol is a lignan, a type of organic compound found in a variety of plants. It consists of 1,2,3,4-tetrahydronaphthalene substituted by a hydroxy group at position 7, hydroxymethyl groups at positions 2 and 3, a methoxy group at position 6, and a 3,4-dihydroxyphenyl group at position 1 . It has been isolated from Taxus yunnanensis .

Molecular Structure Analysis

Isotaxiresinol has a molecular formula of C19H22O6 . Its structure includes a 1,2,3,4-tetrahydronaphthalene core, which is substituted by a hydroxy group, hydroxymethyl groups, a methoxy group, and a 3,4-dihydroxyphenyl group .Physical And Chemical Properties Analysis

Isotaxiresinol has a molecular weight of 346.4 g/mol . It is a lignan, a pentol, a polyphenol, and a primary alcohol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Anti-Inflammatory and Immunomodulatory Effects

Isotaxiresinol has been identified as a potent agent in modulating immune responses. It can block the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), which are crucial in the body’s defense mechanisms. By inhibiting these cytokines, Isotaxiresinol can prevent liver damage induced by D-galactosamine/lipopolysaccharide, showcasing its potential as a therapeutic agent in treating inflammatory diseases .

Osteoporosis Prevention and Treatment

In the field of bone health, Isotaxiresinol demonstrates significant promise. It has been shown to inhibit bone resorption and promote bone formation, making it an effective drug for the prevention and treatment of osteoporosis. Its physiological activity is particularly beneficial in increasing bone mineral content and density, which is crucial for maintaining skeletal integrity, especially in postmenopausal women .

Apoptosis Inhibition

Isotaxiresinol also plays a role in inhibiting apoptosis, the process of programmed cell death. This property is particularly relevant in preventing hepatic apoptosis, which can lead to liver diseases. By directly inhibiting apoptosis induced by TNF-α, Isotaxiresinol offers a protective effect against various forms of liver damage .

Plant Growth and Development

While the effects of endogenous Isotaxiresinol on plant growth are not fully understood, its analysis can improve our understanding of plant metabolism. This knowledge can contribute to crop improvement and agricultural research, potentially leading to the development of more resilient plant varieties .

Analytical Chemistry and Detection Methods

Isotaxiresinol analysis is challenging due to its trace concentration and the complexity of plant extracts. However, advanced detection methods such as liquid chromatography/mass selective detector (LC/MSD), high-sensitivity tandem mass spectrometry (LC-MS/MS), and others have made it possible to accurately detect and quantify Isotaxiresinol. These methods are essential for assessing the effectiveness of drugs and understanding the metabolism of plant isotaxiresinol .

Pharmacological Research

The pharmacological properties of Isotaxiresinol extend beyond its anti-inflammatory and bone health benefits. Its analysis can lead to the discovery of new drugs and therapeutic agents. The ability to quantify Isotaxiresinol accurately is crucial for pharmacological research, as it allows for the assessment of drug efficacy and safety .

Safety And Hazards

The safety data sheet for Isotaxiresinol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers One relevant paper titled “In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis” was found . This paper investigates the effect of Isotaxiresinol on bone loss, serum biochemical markers for bone remodeling, and more .

Propriétés

IUPAC Name |

4-[(1S,2R,3R)-7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLVRVYXAHDDLB-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346133 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotaxiresinol | |

CAS RN |

26194-57-0 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Isotaxiresinol?

A1: Isotaxiresinol, a lignan found in various plant species, exhibits promising biological activities, including:

- Antioxidant activity: Isotaxiresinol demonstrates significant antioxidant activity, effectively scavenging DPPH radicals [, , ]. Studies suggest that it contributes to the high antioxidative activity of extracts from Taxus cuspidata heartwood [].

- Anti-osteoporotic activity: Studies indicate that Isotaxiresinol possesses potential anti-osteoporotic properties, inhibiting bone resorption and promoting bone formation [, ].

- Hepatoprotective activity: Isotaxiresinol, alongside other lignans, has shown potential in protecting the liver from damage [, ].

Q2: What is the structural characterization of Isotaxiresinol?

A2: Isotaxiresinol is a lignan with the following structural characteristics:

- Spectroscopic Data: The structure of Isotaxiresinol has been elucidated using various spectroscopic techniques including UV, IR, ESI-MS, 1H-NMR, and 13C-NMR [, , , , , , ].

Q3: In which plant species can Isotaxiresinol be found?

A3: Isotaxiresinol has been isolated from various plant species, particularly conifers. Some of the notable sources include:

- Taxus species: Isotaxiresinol is found in various Taxus species, including Taxus cuspidata [, ], Taxus mairei [], Taxus wallichiana [], Taxus yunnanensis [, , , ], and Taxus baccata [].

- Cupressaceae family: Isotaxiresinol is also present in trees belonging to the Cupressaceae family, such as Austrocedrus chilensis [, ], Fitzroya cupressoides [, , ], and Pilgerodendron uviferum [].

- Eucalyptus globulus: Isotaxiresinol is a constituent of lignin found in plantation Eucalyptus globulus wood [].

- Chirita longgangensis var. hongyao: This plant species has been identified as a source of Isotaxiresinol 4-O-methyl ether [].

Q4: Are there any studies investigating the stability and formulation of Isotaxiresinol?

A5: While the provided research does not delve into specific stability and formulation studies for Isotaxiresinol, it highlights the use of various extraction and purification techniques, suggesting potential avenues for developing stable formulations [, , ]. Further research is needed to explore specific formulation strategies to enhance its stability, solubility, and bioavailability.

Q5: What analytical methods are used to characterize and quantify Isotaxiresinol?

A5: Researchers utilize a combination of analytical techniques to characterize and quantify Isotaxiresinol, including:

- Chromatographic techniques: Thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [], and column chromatography are employed for separation and purification [, ].

- Spectroscopic methods: Ultraviolet-visible (UV) spectroscopy, infrared (IR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) are essential for structural elucidation and identification [, , , , , , ].

Q6: What is the historical context of Isotaxiresinol research?

A7: The research on Isotaxiresinol and related lignans spans several decades, with early studies focusing on their isolation and structural characterization from various plant sources []. Over time, research has progressed to investigate their diverse biological activities, including antioxidant, antiproliferative, and anti-osteoporotic effects [, , ]. The identification of Isotaxiresinol as a potential therapeutic agent for osteoporosis and other conditions has further fueled research efforts in recent years [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)